molecular formula C10H6FNO3 B1358776 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid CAS No. 347187-18-2

5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid

Cat. No.: B1358776
CAS No.: 347187-18-2
M. Wt: 207.16 g/mol
InChI Key: COYYCXFHTJQGGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H6FNO3 and its molecular weight is 207.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(2-fluorophenyl)-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO3/c11-7-4-2-1-3-6(7)9-8(10(13)14)12-5-15-9/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYYCXFHTJQGGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(N=CO2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50627706
Record name 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347187-18-2
Record name 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the significance of the interaction between 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid and JARID1B?

A: The study you provided focuses on the crystal structure analysis of the complex formed between the catalytic domain of human JARID1B and this compound. This compound was identified through fragment screening and its binding mode was further elucidated by X-ray crystallography. [] Understanding how small molecules like this interact with JARID1B is crucial. JARID1B is a histone demethylase, an enzyme involved in regulating gene expression by modifying histones. Dysregulation of histone demethylases like JARID1B has been linked to various diseases, including cancer. Therefore, identifying molecules that can modulate JARID1B activity, such as this compound, holds potential for developing novel therapeutic strategies.

Q2: What information does the crystal structure provide about the interaction between this compound and JARID1B?

A: The research paper describes the crystal structure of the complex formed between the catalytic domain of JARID1B and this compound. The structure reveals the specific amino acid residues within the catalytic domain of JARID1B that are involved in binding to the compound. This information is essential for understanding the molecular basis of the interaction and can guide further structure-based drug design efforts. By analyzing the binding interactions, researchers can potentially optimize the compound's structure to enhance its binding affinity and selectivity for JARID1B, leading to more potent and specific inhibitors. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.